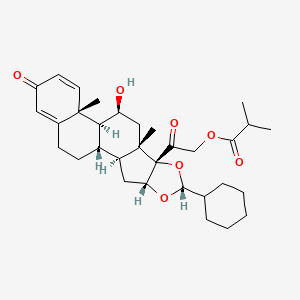

Ciclesonide

Description

Properties

IUPAC Name |

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-GXOBDPJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046659 | |

| Record name | Ciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126544-47-6, 141845-82-1 | |

| Record name | Ciclesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126544-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciclesonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126544476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciclesonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ciclesonide's Mechanism of Action in Bronchial Epithelial Cells: A Technical Guide

Introduction

Ciclesonide is a new-generation inhaled corticosteroid (ICS) utilized for the management of persistent asthma.[1][2] A distinguishing feature of this compound is its functioning as a prodrug, which is administered in an inactive form.[3][4][5] It is subsequently converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), primarily within the lungs.[1][4][6][7][8][9][10] This localized activation within the airways, particularly by bronchial epithelial cells, is key to its therapeutic efficacy and favorable safety profile.[1][11] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its anti-inflammatory effects on human bronchial epithelial cells (HBECs).

Activation of this compound in Bronchial Epithelial Cells

This compound is administered as a parent compound and is converted in the airway mucosa into its active metabolite, des-CIC.[12] This bioactivation is facilitated by endogenous esterases present within the bronchial epithelial cells.[6][7][8] The active metabolite, des-CIC, possesses a significantly higher binding affinity for the glucocorticoid receptor (GR) by over 100-fold compared to the parent compound, which explains its potent anti-inflammatory properties.[2][6][10] Studies have confirmed the presence of des-CIC in the supernatants of HBEC cultures treated with this compound, while the parent compound was undetected, demonstrating the efficient intracellular conversion.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound shows a lung-protective effect in neonatal hyperoxia-exposed rats [e-cep.org]

- 6. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of this compound in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Activates Glucocorticoid Signaling in Neonatal Rat Lung but Does Not Trigger Adverse Effects in the Cortex and Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Cytokine-activated bronchial epithelial cell pro-inflammatory functions are effectively downregulated in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Activation of Ciclesonide: A Technical Guide to the Prodrug's Transformation into Des-Ciclesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a synthetic corticosteroid that serves as a prodrug, administered in an inactive form to be converted into its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-ciclesonide or des-CIC), within the body.[1][2][3] This localized activation, primarily within the target tissues of the respiratory tract, is a key feature of its design, aiming to enhance its therapeutic index by maximizing local anti-inflammatory effects while minimizing systemic adverse events.[1] Des-ciclesonide exhibits a significantly higher affinity for the glucocorticoid receptor, approximately 100-fold greater than the parent compound, making this conversion a critical step for its therapeutic efficacy in treating inflammatory airway diseases such as asthma and allergic rhinitis.[2][4] This technical guide provides an in-depth overview of the activation of this compound to des-ciclesonide, focusing on the enzymatic processes, quantitative data, experimental methodologies, and the subsequent signaling pathways.

Enzymatic Activation of this compound

The conversion of this compound to its active metabolite, des-ciclesonide, is a hydrolysis reaction catalyzed by intracellular esterases.[2] Extensive in vitro studies utilizing human tissue homogenates and cell lines have identified carboxylesterases and cholinesterases as the primary enzymes responsible for this biotransformation.[1][5]

The activation occurs predominantly within the target tissues, such as the bronchial epithelial cells, which contributes to the drug's favorable safety profile.[2] While the liver also possesses high hydrolytic activity, the localized activation in the lungs ensures that the potent anti-inflammatory effects are concentrated where they are needed most.[2]

Quantitative Data on this compound Activation

Table 1: Hydrolysis Rates of this compound (500 µM) in Human Tissue Fractions [2]

| Tissue | Subcellular Fraction | Mean Hydrolysis Rate (nmol/g tissue/min) |

| Liver | Microsomes | 25.4 |

| Cytosol | 62.9 | |

| Peripheral Lung | Microsomes | 0.089 |

| Cytosol | 0.915 | |

| Plasma | - | 0.001 (nmol/mL plasma/min) |

Table 2: Conversion of this compound (5 µM) in Normal Human Bronchial Epithelial (NHBE) Cells [2]

| Time Point | Approximate Conversion to Des-Ciclesonide (%) |

| 4 hours | 30 |

| 24 hours | ~100 |

Experimental Protocols

The study of this compound activation to des-ciclesonide relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vitro this compound Hydrolysis Assay

This protocol is designed to measure the conversion of this compound to des-ciclesonide in various biological matrices.

1. Preparation of Tissue Homogenates:

-

Obtain human liver and peripheral lung tissue samples.

-

Homogenize the tissues in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to prepare microsomal and cytosolic fractions via differential centrifugation.

-

Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).

2. Incubation:

-

Prepare incubation mixtures containing the tissue fraction (microsomes or cytosol), a buffered solution, and this compound at the desired concentration (e.g., 5 µM or 500 µM).

-

For enzyme inhibition studies, pre-incubate the tissue fractions with specific esterase inhibitors (e.g., bis(p-nitrophenyl) phosphate for carboxylesterases, iso-OMPA for cholinesterases) for a defined period before adding this compound.

-

Initiate the reaction by adding this compound and incubate at 37°C for a specified time course (e.g., up to 24 hours).

3. Sample Processing:

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Centrifuge the samples to pellet proteins.

-

Collect the supernatant for analysis.

4. Analytical Quantification (HPLC):

-

Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector.

-

HPLC Conditions (Example):

-

Quantify the concentrations of this compound and des-ciclesonide by comparing their peak areas to those of known standards.

Cellular Uptake and Metabolism in Cell Culture

This protocol outlines the investigation of this compound uptake and metabolism in cultured cells, such as Normal Human Bronchial Epithelial (NHBE) cells.

1. Cell Culture:

-

Culture NHBE cells in appropriate cell culture flasks or plates until they reach a desired confluency.

2. Treatment:

-

Treat the cells with this compound at a specific concentration (e.g., 5 µM) in a serum-free medium.

-

Incubate the cells for various time points (e.g., 4 and 24 hours).

3. Sample Collection:

-

At each time point, collect both the cell culture medium and the cells.

-

Lyse the cells to release intracellular contents.

4. Sample Preparation and Analysis:

-

Process both the medium and cell lysate samples as described in the in vitro hydrolysis assay protocol.

-

Analyze the samples by HPLC to determine the concentrations of this compound and des-ciclesonide.

Visualizations

This compound Activation and Signaling Pathway

References

- 1. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of esterases in the metabolism of this compound to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

Glucocorticoid receptor binding affinity of des-ciclesonide

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Des-ciclesonide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the glucocorticoid receptor (GR) binding affinity of des-ciclesonide, the active metabolite of the inhaled corticosteroid, ciclesonide. It details quantitative binding affinity data in comparison to other relevant corticosteroids, outlines the standard experimental protocols for determining these values, and illustrates the associated molecular pathways and experimental workflows. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.

Introduction to this compound and its Active Metabolite

This compound is a new-generation inhaled corticosteroid (ICS) used for the treatment of asthma and allergic rhinitis.[1][2][3] It is administered as a prodrug, which is pharmacologically inactive with a low affinity for the glucocorticoid receptor.[1][2][3][4] Upon inhalation, this compound is converted by endogenous esterases within the lungs to its active metabolite, desisobutyryl-ciclesonide (des-ciclesonide or des-CIC).[1][2][4][5] This enzymatic conversion is a critical activation step, as des-ciclesonide exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100-fold greater than the parent compound.[1][2][3][5] The high affinity of des-ciclesonide for the GR is central to its potent anti-inflammatory activity within the airways.[4]

Caption: Prodrug activation of this compound to des-ciclesonide.

Quantitative Binding Affinity Data

The binding affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. This affinity is often measured and expressed in two ways: as a Relative Binding Affinity (RBA) compared to a standard like dexamethasone, or as an IC₅₀ or Kᵢ value derived from radioligand binding assays.

Des-ciclesonide demonstrates a very high binding affinity for the glucocorticoid receptor, which is substantially greater than that of its parent compound, this compound, and comparable to or exceeding that of other potent inhaled corticosteroids.[4][5][6][7]

Table 1: Relative Binding Affinity (RBA) of Corticosteroids for the Glucocorticoid Receptor

The RBA provides a comparative measure of affinity, with dexamethasone typically set as the reference standard at 100.

| Compound | Relative Binding Affinity (RBA) | Reference |

| Des-Ciclesonide | 1200 - 1212 | [4][5][8] |

| Fluticasone Propionate | 1775 | [8] |

| Mometasone Furoate | 2100 | [8] |

| Beclomethasone-17-Monopropionate (Active Metabolite of BDP) | 1345 | [8] |

| Budesonide | 935 | [8] |

| Dexamethasone | 100 | [4][5] |

| This compound (Prodrug) | 12 | [4][5] |

Table 2: Absolute Binding Affinity (IC₅₀) of Des-Ciclesonide

The IC₅₀ value represents the concentration of a ligand that displaces 50% of a specific radioligand from its receptor, providing a quantitative measure of affinity.

| Compound | Receptor Source | IC₅₀ (nM) | Reference |

| Des-Ciclesonide | Human Glucocorticoid Receptor | 1.75 | [9] |

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of glucocorticoids are mediated through their interaction with the GR. The binding of des-ciclesonide to the GR initiates a signaling cascade that ultimately modulates the transcription of target genes.

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90).[10] Upon binding of a ligand like des-ciclesonide, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[10][11] Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.[10][12]

Caption: The canonical glucocorticoid receptor signaling pathway.

Experimental Protocols: Radioligand Binding Assay

The determination of glucocorticoid receptor binding affinity is primarily accomplished through competitive radioligand binding assays.[13] The following is a representative protocol synthesized from established methodologies for determining the affinity of a test compound like des-ciclesonide.[13][14][15]

Principle

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., des-ciclesonide) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor in a prepared tissue or cell lysate.

Materials

-

Receptor Source: Cytosol preparation from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver homogenate, A549 cell lysate).

-

Radioligand: A high-affinity GR ligand labeled with a radioisotope, such as [³H]dexamethasone.

-

Test Compound: Unlabeled des-ciclesonide, dissolved in an appropriate solvent (e.g., DMSO, ethanol) and serially diluted.

-

Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ligand (e.g., unlabeled dexamethasone) to determine non-specific binding.

-

Buffers: Homogenization buffer, binding/assay buffer (e.g., Tris-based buffer).

-

Separation Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Quantification: Scintillation cocktail and a liquid scintillation counter.

Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Procedure

-

Preparation of Receptor Source:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet membranes and cellular debris.[14]

-

The resulting supernatant (cytosol) containing the soluble GR is collected and its protein concentration is determined.

-

-

Assay Incubation:

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₑ value), and varying concentrations of the test compound (des-ciclesonide).[14][16]

-

Include control wells for:

-

Total Binding: Receptor + Radioligand + Vehicle.

-

Non-specific Binding: Receptor + Radioligand + excess unlabeled dexamethasone.

-

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at a controlled temperature).[14]

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the receptor-ligand complexes.[14]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of des-ciclesonide.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

Conclusion

Des-ciclesonide is a potent corticosteroid characterized by a very high binding affinity for the glucocorticoid receptor. This high affinity, which is a direct result of the enzymatic activation of the prodrug this compound in the lungs, is fundamental to its strong anti-inflammatory efficacy. Quantitative data from competitive binding assays consistently place des-ciclesonide among the most potent inhaled corticosteroids. The established methodologies for determining GR binding affinity, primarily radioligand binding assays, provide a robust framework for the characterization and comparison of such compounds, which is essential for both preclinical research and clinical drug development.

References

- 1. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ciclesonide's anti-inflammatory pathways and gene regulation

An In-depth Technical Guide to Ciclesonide's Anti-Inflammatory Pathways and Gene Regulation

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

This compound is a new-generation inhaled corticosteroid (ICS) that operates as a prodrug, offering targeted anti-inflammatory activity within the respiratory tract.[1] It is enzymatically converted to its active metabolite, des-ciclesonide (des-CIC), which exhibits a high binding affinity for the glucocorticoid receptor (GR).[2][3] Upon binding, the activated GR complex translocates to the nucleus, where it modulates gene expression through two primary genomic pathways: transactivation and transrepression. Transactivation involves the upregulation of anti-inflammatory genes, while the more dominant transrepression mechanism involves the suppression of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][4][5] This dual action leads to a potent reduction in the expression of cytokines, chemokines, and adhesion molecules, thereby controlling airway inflammation with minimized systemic exposure.[1][6]

Core Mechanism of Action: From Prodrug to Nuclear Translocation

This compound is administered in an inactive form, which is crucial for its safety profile.[6] Its anti-inflammatory cascade is initiated upon activation within the lungs.

1.1 Activation to Des-Ciclesonide (des-CIC) Once inhaled, this compound is hydrolyzed by endogenous esterases present in the bronchial epithelial cells into its pharmacologically active metabolite, des-ciclesonide.[2][7][8] This localized conversion ensures that the highly potent active form is concentrated at the site of inflammation, reducing the potential for systemic side effects.[1]

1.2 Glucocorticoid Receptor (GR) Binding and Activation Des-ciclesonide has a very high affinity for the glucocorticoid receptor, which is approximately 120 times greater than that of the parent compound, this compound.[3][9] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with heat shock proteins (HSPs). The binding of des-ciclesonide induces a conformational change, causing the dissociation of this complex and unmasking the GR's nuclear localization signals.[1]

Caption: this compound activation and nuclear translocation pathway.

Genomic Pathways of Gene Regulation

Inside the nucleus, the activated GR-des-CIC complex modulates the transcription of a wide array of genes central to the inflammatory response.

2.1 Transactivation: Upregulation of Anti-inflammatory Genes The GR-des-CIC complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[9] This binding recruits coactivators and the transcriptional machinery, leading to an increase in the synthesis of anti-inflammatory proteins. Key examples include:

-

Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, thereby blocking the production of potent inflammatory mediators like prostaglandins and leukotrienes.[1]

-

Inhibitor of NF-κB (IκBα): Sequesters NF-κB in the cytoplasm, providing a negative feedback loop to suppress the NF-κB pathway.[10]

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1): Dephosphorylates and inactivates MAP kinases, which are involved in pro-inflammatory signaling.

Caption: Glucocorticoid receptor transactivation pathway.

2.2 Transrepression: Suppression of Pro-inflammatory Genes Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids.[5] Instead of binding to DNA, the activated GR-des-CIC complex interacts directly with pro-inflammatory transcription factors, primarily NF-κB and AP-1, inhibiting their activity.[4][5] This occurs through two main routes:

-

Direct Protein-Protein Interaction: The GR complex physically binds to NF-κB or AP-1, preventing them from binding to their DNA response elements and activating gene transcription.[5]

-

Coactivator Competition & Histone Deacetylation: The GR complex competes for limited pools of essential coactivator proteins. Furthermore, it actively recruits histone deacetylase-2 (HDAC2) to the site of inflammation-activated genes. HDAC2 removes acetyl groups from histones, resulting in a condensed chromatin structure that is inaccessible for transcription.[5]

This multi-pronged suppression effectively shuts down the expression of a vast array of pro-inflammatory molecules, including cytokines (IL-6, IL-8, TNF-α), chemokines (MCP-1/CCL2), and adhesion molecules.[1][4][10]

Caption: this compound-mediated transrepression of the NF-κB pathway.

Quantitative Analysis of Anti-Inflammatory Effects

The potency of this compound's active metabolite has been quantified in various in vitro and in vivo models. The following table summarizes key data points.

| Parameter | Model / Cell Type | Metric | Result | Reference(s) |

| Glucocorticoid Receptor Binding | Human Glucocorticoid Receptor | Relative Binding Affinity (vs. Dexamethasone = 100) | des-Ciclesonide: ~1212 | [2] |

| Glucocorticoid Receptor Binding | Generic | Relative Binding Affinity (vs. This compound) | des-Ciclesonide is 120x higher | [3][9] |

| MCP-1 (CCL2) Gene Expression | Human Airway Smooth Muscle Cells | Concentration for Inhibition (TNFα/IL-1β induced) | 10⁻⁷ M | [4] |

| Airway Inflammation | Rat Model (Antigen-induced) | ED₅₀ (Inhibition of eosinophil influx) | 0.49 mg/kg (vs. Fluticasone: 0.068 mg/kg) | [11] |

| Cytokine Production | HCoV-OC43-infected MRC-5 cells | Effect | Blocks production of IL-6, IL-8, and MCP-1 | [10][12] |

| T-Cell Activity | Asthma Patients (Allergen challenge) | Effect | Inhibits T-cell migration and cytokine production | [13][14] |

Key Experimental Protocols

The characterization of this compound's anti-inflammatory pathways relies on a suite of established molecular and cellular assays.

4.1 Glucocorticoid Receptor Binding Affinity Assay This protocol determines the relative affinity of a compound for the GR compared to a standard ligand.

-

Objective: To quantify the IC₅₀ and relative binding affinity (RBA) of des-ciclesonide for the GR.

-

Methodology:

-

Receptor Preparation: Isolate the cytosolic fraction containing GR from relevant tissues (e.g., human lung) or use purified recombinant GR.[15]

-

Competitive Binding: Prepare a series of reactions containing a fixed concentration of a radiolabeled GR agonist (e.g., [³H]dexamethasone) and the GR preparation. Add serial dilutions of the unlabeled test compound (des-ciclesonide) to compete for binding.[15]

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 4°C).

-

Separation: Separate bound from unbound radioligand. A common method is dextran-coated charcoal adsorption, which binds free radioligand, followed by centrifugation.[15]

-

Quantification: Measure the radioactivity of the supernatant (containing the GR-bound radioligand) using liquid scintillation counting.

-

Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the RBA relative to a standard like dexamethasone.

-

Caption: Workflow for a competitive GR binding affinity assay.

4.2 NF-κB Transcriptional Activity (Reporter) Assay This assay quantifies the ability of a compound to inhibit the transcriptional activity of NF-κB.

-

Objective: To measure the effect of this compound on cytokine-induced NF-κB activation.

-

Methodology:

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., human airway smooth muscle cells). Transfect the cells with a reporter plasmid containing the luciferase gene downstream of multiple NF-κB binding sites. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.[4]

-

Treatment: Pre-treat the transfected cells with varying concentrations of this compound for a specified duration (e.g., 30 minutes).[4]

-

Stimulation: Stimulate the cells with a pro-inflammatory agent known to activate NF-κB (e.g., TNF-α or IL-1β) for several hours.[4]

-

Lysis & Luminescence Measurement: Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a luminometer and appropriate substrates.

-

Analysis: Normalize the Firefly luciferase activity (representing NF-κB activity) to the Renilla luciferase activity (representing transfection efficiency and cell viability). Compare the normalized activity in this compound-treated cells to the stimulated control to determine the extent of inhibition.[4]

-

Caption: Workflow for an NF-κB luciferase reporter assay.

Conclusion

This compound's anti-inflammatory efficacy is rooted in the potent and targeted action of its active metabolite, des-ciclesonide. By engaging the glucocorticoid receptor, it orchestrates a powerful genomic response characterized by the simultaneous activation of anti-inflammatory genes and the robust suppression of pro-inflammatory signaling networks, most notably the NF-κB and AP-1 pathways. The quantitative data underscores its high potency, and the established experimental protocols provide a clear framework for further investigation into its mechanisms. This dual approach to gene regulation makes this compound an effective therapeutic agent for controlling the chronic inflammation inherent in diseases like asthma and allergic rhinitis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound inhibits TNFα- and IL-1β-induced monocyte chemotactic protein-1 (MCP-1/CCL2) secretion from human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C32H44O7 | CID 6918155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by this compound and the Tylophorine-Based Compound Dbq33b - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of this compound treatment on allergen-induced changes in T cell regulation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

Pharmacological profile of ciclesonide vs. traditional corticosteroids

An In-depth Technical Guide to the Pharmacological Profile of Ciclesonide vs. Traditional Corticosteroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhaled corticosteroids (ICS) are the cornerstone of anti-inflammatory therapy for persistent asthma and are also utilized in the management of other respiratory conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][2][3] Traditional ICS, such as beclomethasone dipropionate (BDP), budesonide (BUD), and fluticasone propionate (FP), have well-established efficacy but can be associated with local and systemic adverse effects.[1][2] this compound (CIC) is a newer generation, non-halogenated inhaled corticosteroid designed with a distinct pharmacological profile to optimize the benefit-risk ratio.[4][5] This technical guide provides a comprehensive comparison of the pharmacological properties of this compound versus traditional corticosteroids, focusing on its unique mechanism of action, pharmacokinetics, pharmacodynamics, and clinical implications.

Mechanism of Action: On-Site Activation

A fundamental distinction of this compound is its action as a prodrug.[6][7][8][9] Unlike traditional ICS that are administered in their active form, this compound has a very low affinity for the glucocorticoid receptor (GR).[6][9][10][11] Upon inhalation, this compound is delivered to the lungs where it is converted by intracellular esterases into its active metabolite, desisobutyryl-ciclesonide (des-CIC).[4][6][7][8][12] This active metabolite possesses a high binding affinity for the glucocorticoid receptor, which is over 100 times greater than that of the parent compound.[6][9][13]

Once activated, des-CIC follows the classical corticosteroid signaling pathway. It binds to cytosolic glucocorticoid receptors, leading to the translocation of the receptor-ligand complex into the nucleus.[7][14] Within the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[7] This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] The localized activation of this compound in the airways is designed to maximize topical anti-inflammatory effects while minimizing systemic exposure and the potential for adverse effects in the oropharynx.[1][7][8]

Comparative Pharmacokinetics

The unique pharmacokinetic properties of this compound contribute significantly to its clinical profile.

| Parameter | This compound (CIC) / des-Ciclesonide (des-CIC) | Fluticasone Propionate (FP) | Budesonide (BUD) | Beclomethasone Dipropionate (BDP) |

| Form | Prodrug, activated to des-CIC in the lungs[6][7] | Active Drug | Active Drug | Prodrug, activated to Beclomethasone-17-Monopropionate (BMP) |

| Relative Receptor Binding Affinity (Dexamethasone = 100) | CIC: 12, des-CIC: 1212[11] | ~1800 | ~935 | BMP: ~500 |

| Plasma Protein Binding | ~99% (for both CIC and des-CIC)[1][15] | ~90% | ~85-90% | ~87% |

| Systemic Bioavailability | <1% (for des-CIC)[15] | <1% (MDI), ~1.3% (DPI) | ~10-13% | ~20% |

| Lipophilicity / Fatty Acid Conjugation | High lipophilicity; des-CIC forms reversible fatty acid esters in the lung, creating a local depot[6][9] | High | Moderate | Moderate |

| Half-life | des-CIC: ~3.5 hours[16] | ~8 hours | ~2-3 hours | BMP: ~0.5 hours |

Key Pharmacokinetic Differentiators:

-

Receptor Binding Affinity: While the parent compound this compound has low affinity, its active metabolite, des-CIC, exhibits a high binding affinity for the glucocorticoid receptor, comparable to or greater than traditional corticosteroids like budesonide and the active metabolite of BDP.[5][10][11]

-

High Plasma Protein Binding: Both this compound and des-CIC are highly bound to plasma proteins (~99%).[1][15] This high degree of binding limits the amount of free, systemically available active drug, thereby reducing the potential for systemic side effects.

-

Low Systemic Bioavailability: Due to its high first-pass metabolism in the liver, the systemic bioavailability of the active metabolite des-CIC is very low (<1%).[15] This further contributes to its favorable systemic safety profile.

-

Fatty Acid Conjugation: In the lung, des-CIC can reversibly form conjugates with fatty acids.[6][9] These highly lipophilic esters create a depot of the active drug within the lung tissue, which may prolong its anti-inflammatory activity and support a once-daily dosing regimen.[6][9]

Pharmacodynamics and Clinical Efficacy

Numerous clinical trials have demonstrated that this compound is at least as effective as traditional inhaled corticosteroids like fluticasone propionate and budesonide in managing asthma symptoms.[4][17][18] The efficacy of this compound has been established across a range of asthma severities in both adult and pediatric populations.[3][4][15]

| Comparison | Key Efficacy Findings | Citations |

| This compound vs. Budesonide | This compound once daily showed equivalent improvements in FEV1 and better improvements in FVC compared to twice-daily budesonide. Symptom control was comparable. | [4][18] |

| This compound vs. Fluticasone | At similar nominal doses, this compound and fluticasone demonstrated comparable effects on lung function parameters (FEV1, FVC, PEF). | [3][4] |

| Dosing | The efficacy of once-daily this compound is similar to that of twice-daily budesonide or fluticasone, which may improve patient adherence. | [4][19] |

Safety and Tolerability Profile

The unique pharmacological properties of this compound translate into a favorable safety profile, particularly concerning local and systemic side effects.

| Adverse Effect | This compound | Fluticasone Propionate / Budesonide | Rationale for Difference | Citations |

| Oropharyngeal Candidiasis (Thrush) | Lower incidence, often comparable to placebo. | Higher incidence. | This compound's prodrug nature means minimal active drug is deposited in the oropharynx, reducing local immunosuppression. | [1][2][3][20] |

| Dysphonia (Hoarseness) | Lower incidence reported in some studies. | More commonly reported. | Reduced local deposition of the active steroid. | [1][2] |

| HPA Axis Suppression | Significantly less effect on cortisol production, even at high doses, compared to fluticasone. Many studies show no suppression versus placebo. | Dose-dependent suppression of cortisol has been demonstrated. | Low systemic bioavailability due to high protein binding and rapid clearance. | [4][19][20][21][22] |

Experimental Protocols

Glucocorticoid Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., des-CIC) for the glucocorticoid receptor compared to a standard ligand.

Methodology: A competitive binding assay is typically employed.

-

Preparation: Recombinant human glucocorticoid receptors are prepared. A radiolabeled or fluorescently-labeled GR ligand (e.g., [3H]-dexamethasone or a fluorescent probe) is used as the tracer.

-

Incubation: A constant concentration of the GR and the tracer are incubated with varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound tracer is separated from the unbound tracer. This is commonly achieved by filtration through glass fiber filters that retain the receptor-ligand complex.

-

Quantification: The amount of bound tracer is quantified using liquid scintillation counting (for radiolabels) or fluorescence polarization.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the tracer (IC50) is calculated. This value is inversely proportional to the binding affinity of the test compound.

In Vitro Anti-Inflammatory Assay

Objective: To assess the ability of a corticosteroid to inhibit the production of pro-inflammatory mediators in vitro.

Methodology: Inhibition of lipopolysaccharide (LPS)-induced cytokine release from peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) is a common method.[23][24][25]

-

Cell Culture: PBMCs are isolated from whole blood or a suitable cell line is cultured.

-

Pre-treatment: Cells are pre-incubated for a defined period with varying concentrations of the test corticosteroid (e.g., des-CIC, fluticasone).

-

Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and the production of cytokines like TNF-α, IL-6, and IL-1β.[23]

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The concentration of the corticosteroid that causes 50% inhibition of cytokine production (IC50) is determined to quantify its anti-inflammatory potency.

Clinical Trial Design for Inhaled Corticosteroids

Objective: To compare the efficacy and safety of two inhaled corticosteroids (e.g., this compound vs. fluticasone) in patients with persistent asthma.

Methodology: A randomized, double-blind, parallel-group study is the gold standard.[26]

-

Patient Population: Patients with a diagnosis of persistent asthma, meeting specific inclusion criteria (e.g., age, baseline FEV1), are recruited.

-

Washout/Run-in Period: Patients may undergo a washout period of their previous medications, followed by a run-in period to establish baseline asthma control.

-

Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound once daily) or the active comparator (e.g., fluticasone twice daily) for a specified treatment period (e.g., 12 weeks).

-

Primary Endpoint: The primary measure of efficacy is often the change from baseline in pre-bronchodilator FEV1.

-

Secondary Endpoints: These may include changes in symptom scores, use of rescue medication, asthma exacerbation rates, and quality of life questionnaires.

-

Safety Assessments: Safety is monitored through the recording of adverse events, including local side effects like oral candidiasis, and systemic effects like changes in 24-hour urinary free cortisol levels.

Conclusion

This compound exhibits a distinct pharmacological profile compared to traditional inhaled corticosteroids. Its nature as a prodrug with on-site activation in the lungs, coupled with favorable pharmacokinetic properties such as high receptor binding affinity of its active metabolite, high plasma protein binding, and low systemic bioavailability, provides a strong mechanistic basis for its clinical profile.[1][6][7][11] This profile allows this compound to achieve potent anti-inflammatory effects in the airways, comparable to traditional ICS, while offering an improved safety margin with a lower incidence of both local and systemic adverse effects.[4][17][20] These characteristics make this compound a valuable therapeutic option in the management of inflammatory airway diseases.

References

- 1. This compound versus other inhaled steroids for chronic asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound versus other inhaled steroids for chronic asthma in children and adults | Cochrane [cochrane.org]

- 3. This compound versus other inhaled steroids for chronic asthma in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, this compound, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical profile of this compound, a novel corticosteroid for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. This compound versus other inhaled corticosteroids for chronic asthma in children - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. The efficacy and safety of inhaled corticosteroids: are we ignoring the potential advantages of this compound? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.regionh.dk [research.regionh.dk]

- 21. Inhaled this compound versus inhaled budesonide or inhaled beclomethasone or inhaled fluticasone for chronic asthma in adults: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Local and systemic adverse effects of inhaled corticosteroids - Does this compound differ from other inhaled corticosteroids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ir.vistas.ac.in [ir.vistas.ac.in]

- 25. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Randomised controlled trial of inhaled corticosteroids in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Ciclesonide in Lung Tissue Slices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of ciclesonide, an inhaled corticosteroid, within precision-cut lung tissue slices. This compound is administered as a prodrug and requires activation within the lungs to exert its therapeutic effect. Understanding its metabolic pathway at the target site is crucial for optimizing drug delivery and efficacy.

Core Concepts in this compound Metabolism

This compound undergoes a two-step metabolic activation process within the lung. Initially, the inactive parent compound is hydrolyzed by endogenous esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][2][3] Subsequently, des-CIC undergoes reversible esterification with fatty acids, forming conjugates such as des-CIC oleate and des-CIC palmitate.[1][4] These fatty acid conjugates are thought to act as an intracellular reservoir of the active drug, potentially prolonging its anti-inflammatory activity and allowing for once-daily dosing.[3][5]

Metabolic Pathway of this compound in the Lung

The metabolic conversion of this compound in lung tissue can be visualized as a sequential process, initiated by esterase activity and followed by reversible conjugation.

Caption: Metabolic activation pathway of this compound in lung tissue.

Experimental Protocols for In Vitro Metabolism Studies

The use of precision-cut lung slices (PCLS) is a robust method for studying the metabolism of inhaled drugs as it preserves the complex cellular architecture and native enzyme activity of the lung.[6][7][8][9]

Preparation of Precision-Cut Lung Slices

-

Tissue Procurement: Human lung tissue is obtained from surgical resections, with care taken to minimize ischemia time.[6]

-

Inflation: The lung tissue is inflated with a low-melting-point agarose solution (e.g., 0.5-3% w/v in a physiological buffer) to ensure the alveoli are open, which provides structural support during slicing.[7][9]

-

Slicing: A vibratome or microtome is used to cut the tissue into thin, uniform slices, typically between 150 to 400 micrometers thick.[6]

-

Washing: The slices are washed in a physiological buffer to remove any debris.[6]

Incubation of Lung Slices with this compound

-

Culture Medium: The PCLS are placed in a suitable culture medium in an incubation chamber.[6]

-

Drug Application: this compound (often radiolabeled, e.g., [14C]-ciclesonide, for ease of detection) is added to the medium at a specified concentration, for instance, 25 µM.[1][2]

-

Incubation Conditions: The slices are incubated at 37°C for various time points, such as 2, 6, and 24 hours, to assess the time course of metabolism.[1][2]

-

Viability Assessment: Cellular viability of the lung slices is monitored throughout the experiment using methods like measuring ATP content and protein synthesis.[1][2]

Sample Analysis

-

Extraction: Following incubation, the lung tissue slices and incubation medium are collected. The tissue is homogenized, and this compound and its metabolites are extracted, often using ethanol or methanol.[5][10]

-

Analytical Techniques: The concentrations of this compound, des-CIC, and des-CIC fatty acid conjugates are determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or radiochemical detection.[1] Identity confirmation of the metabolites is typically performed using mass spectrometry (MS), often in the form of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]

Experimental Workflow

The overall workflow for studying the in vitro metabolism of this compound in PCLS involves a series of sequential steps from tissue preparation to data analysis.

Caption: Experimental workflow for this compound metabolism in PCLS.

Quantitative Data on this compound Metabolism in Human Lung Slices

The following table summarizes the mean amounts of this compound and its metabolites in human lung tissue slices at different time points following incubation with an initial this compound concentration of 25 µM.

| Time (hours) | This compound (nmol) | des-CIC (nmol) | des-CIC Fatty Acid Esters (nmol) | Total Active Drug Pool* (nmol) |

| 2 | 12.01 | 11.23 | 2.19 | 25.43 |

| 6 | 4.41 | 13.92 | 7.09 | 25.42 |

| 24 | 0.95 | 11.20 | 12.28 | 24.43 |

*Total Active Drug Pool includes this compound, des-CIC, and des-CIC Fatty Acid Esters. (Data adapted from a comparative study of inhaled corticosteroids).[2]

Conclusion

In vitro studies utilizing precision-cut lung slices have been instrumental in elucidating the metabolic activation of this compound. The conversion to the active metabolite des-CIC and the subsequent formation of a fatty acid conjugate depot within the lung tissue provide a mechanistic basis for its prolonged therapeutic effect. The methodologies outlined in this guide offer a framework for conducting further research into the pulmonary metabolism of inhaled corticosteroids, which is essential for the development of novel and more effective respiratory therapies.

References

- 1. In Vitro metabolism of this compound in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of beclomethasone dipropionate, budesonide, this compound, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Formation of fatty acid conjugates of this compound active metabolite in the rat lung after 4-week inhalation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. precisionary.com [precisionary.com]

- 7. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]

- 8. anabios.com [anabios.com]

- 9. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cellular Uptake and Retention of Ciclesonide in Airway Cells: A Technical Guide

Introduction

Ciclesonide is a novel inhaled corticosteroid (ICS) utilized for the management of persistent asthma and allergic rhinitis.[1][2][3] It is administered as an inactive prodrug that is enzymatically converted in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][4] This localized activation within the target organ is a key feature of its mechanism. The efficacy of this compound is closely linked to its efficient uptake into airway cells, its conversion to des-CIC, and the subsequent retention of the active metabolite. This guide provides an in-depth technical overview of these processes, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Cellular Uptake of this compound

The initial step for the pharmacological action of this compound is its entry into the target airway cells. This process is largely influenced by the physicochemical properties of the drug, particularly its lipophilicity.

1.1. Role of Lipophilicity

High lipophilicity facilitates the passage of corticosteroids through the phospholipid bilayer of the cell membrane.[5] this compound is a highly lipophilic molecule, which contributes to its efficient uptake into airway epithelial cells.[6] Studies comparing the uptake of this compound with other inhaled corticosteroids, such as the less lipophilic fluticasone propionate, have demonstrated a more efficient and higher intracellular concentration of this compound at all observed time points.[5][7]

1.2. Quantitative Analysis of Cellular Uptake

The uptake of this compound into human alveolar type II epithelial cells (A549) has been quantified. The data presented below summarizes the intracellular concentrations of this compound and fluticasone propionate after incubation.

| Incubation Time (minutes) | Mean Intracellular this compound Concentration (pmol/dish) | Mean Intracellular Fluticasone Propionate Concentration (pmol/dish) |

| 3 | 1.85 ± 0.38 | 0.85 ± 0.16 |

| 5 | 2.53 ± 0.44 | 1.15 ± 0.19 |

| 10 | 3.68 ± 0.58 | 1.68 ± 0.25 |

| 20 | 4.88 ± 0.72 | 2.25 ± 0.32 |

| 30 | 5.60 ± 0.81 | 2.65 ± 0.35 |

| Data derived from a study on A549 cells incubated with 2 x 10⁻⁸ M of either this compound or fluticasone propionate. Concentrations for this compound represent the sum of the parent compound and its metabolites.[5][8][9] |

Intracellular Metabolism and Activation

Once inside the airway cells, the inactive prodrug this compound undergoes metabolic activation.

2.1. Conversion to des-Ciclesonide (des-CIC)

This compound is converted to its active metabolite, des-CIC, through hydrolysis by intracellular esterases.[3][10] This active metabolite has a significantly higher binding affinity for the glucocorticoid receptor (over 100-fold greater) than the parent compound.[3][5] The primary enzymes responsible for this conversion are carboxylesterases and cholinesterases.[3][11]

2.2. Hydrolysis Rates in Human Tissues

The rate of conversion of this compound to des-CIC varies across different human tissues. The liver exhibits the highest conversion rate, which contributes to the rapid inactivation of any systemically absorbed this compound and thus a favorable safety profile.[11]

| Tissue | Subcellular Fraction | Hydrolysis Rate (nmol/g tissue/min) for 500 µM this compound |

| Liver | Microsomes | 25.4 |

| Cytosol | 62.9 | |

| Peripheral Lung | Microsomes | 0.089 |

| Cytosol | 0.915 | |

| Data from in vitro studies on human tissue fractions.[11] |

2.3. This compound Activation Pathway

Caption: Intracellular conversion of this compound to its active metabolite.

Retention of des-Ciclesonide

A key feature of this compound's pharmacokinetics is the prolonged retention of its active metabolite, des-CIC, within airway cells. This is primarily achieved through the formation of fatty acid conjugates.

3.1. Reversible Fatty Acid Conjugation

Des-CIC possesses a hydroxyl group at the C-21 position, which allows it to undergo reversible esterification with intracellular fatty acids, such as oleic acid and palmitic acid.[3][8] This process forms highly lipophilic fatty acid esters of des-CIC (e.g., des-CIC-oleate).[3] These conjugates are pharmacologically inactive but serve as an intracellular reservoir of the active drug.[5] As intracellular concentrations of free des-CIC decrease, these conjugates are hydrolyzed back to the active form, thus prolonging its anti-inflammatory activity and supporting a once-daily dosing regimen.[3][5][10]

3.2. Intracellular Concentrations Over Time

Studies in various airway cell models have demonstrated the retention of des-CIC and the formation of its fatty acid conjugates for up to 24 hours.

Table 3.1: Metabolism of this compound in A549 Cells Over 24 Hours

| Time after 1-hr Incubation (hours) | This compound (pmol/dish) | des-CIC (pmol/dish) | des-CIC-oleate (pmol/dish) | des-CIC-palmitate (pmol/dish) |

| 3 | 2.31 ± 0.55 | 2.27 ± 0.41 | 6.61 ± 1.25 | 0.08 ± 0.08 |

| 6 | 1.15 ± 0.28 | 2.54 ± 0.36 | 12.30 ± 3.11 | 0.35 ± 0.11 |

| 24 | Trace | 3.19 ± 0.38 | 23.20 ± 6.03 | 0.74 ± 0.15 |

| Data from A549 cells incubated with 2 x 10⁻⁸ M this compound for 1 hour, followed by incubation in a drug-free medium.[5][7][8] |

Table 3.2: Retention of des-CIC in Rabbit Nasal Mucosa

| Time after Administration (hours) | des-CIC (pmol/g tissue) |

| 0.5 | 415 |

| 24 | 45.46 |

| Data following a single administration of a hypotonic this compound suspension.[12] |

3.3. This compound Retention Mechanism

Caption: Reversible fatty acid conjugation of des-CIC.

Experimental Protocols

The following sections outline the methodologies typically employed to study the cellular uptake and metabolism of this compound.

4.1. Cell Culture

-

Cell Lines: Human alveolar type II epithelial cells (A549), normal human bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC) are commonly used in vitro models.[3][13]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin-streptomycin, and other growth factors as required. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

4.2. Cellular Uptake and Metabolism Assay

-

Cell Seeding: Plate cells in multi-well plates (e.g., 24-well plates) and grow to confluence.

-

Pre-incubation: Wash cells twice with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubation: Add a solution of this compound (e.g., 2 x 10⁻⁸ M) in the buffer to the cells. Incubate at 37°C for various time points (e.g., 3, 5, 10, 20, 30 minutes for uptake studies; 1 hour for metabolism studies).[5][8]

-

Termination and Washing: To stop the uptake, rapidly wash the cells three times with ice-cold buffer to remove any extracellular drug.

-

Cell Lysis: Lyse the cells using a suitable method, such as adding a mixture of methanol and water, followed by scraping and sonication.

-

Sample Processing: Centrifuge the cell lysate to pellet cellular debris. The supernatant containing the intracellular drug and metabolites is collected for analysis.

4.3. Quantification by LC-MS/MS

-

Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of this compound, des-CIC, and its fatty acid conjugates.[7][14]

-

Procedure: The processed samples are injected into the LC-MS/MS system. The compounds are separated on a reverse-phase HPLC column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Standard curves are generated using known concentrations of each analyte to allow for accurate quantification.

4.4. Experimental Workflow

Caption: Workflow for studying this compound cellular uptake.

Anti-Inflammatory Signaling Pathway

The therapeutic effects of this compound are mediated through the classical glucocorticoid signaling pathway, initiated by its active metabolite, des-CIC.

5.1. Glucocorticoid Receptor Binding and Nuclear Translocation

Upon its formation, des-CIC binds with high affinity to glucocorticoid receptors (GR) located in the cytoplasm of airway cells.[15] This binding event causes a conformational change in the GR, leading to its dissociation from chaperone proteins and its translocation into the nucleus.[15]

5.2. Modulation of Gene Expression

Inside the nucleus, the des-CIC-GR complex modulates the expression of target genes. It can:

-

Transactivation: Bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[15] Lipocortin-1 inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.[15]

-

Transrepression: Inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a decreased production of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-8, TNF-α), chemokines, and adhesion molecules.[15][16][17]

5.3. Inhibition of Hedgehog Signaling

Recent studies have also suggested that this compound can inhibit the Hedgehog signaling pathway, which has been implicated in the regulation of lung cancer stem cells.[18]

5.4. This compound Anti-Inflammatory Pathway

Caption: Downstream signaling of des-CIC in airway cells.

Conclusion

The unique pharmacokinetic profile of this compound within airway cells underpins its clinical efficacy and safety. Its high lipophilicity ensures efficient cellular uptake, where it is rapidly converted by intracellular esterases to the highly potent anti-inflammatory metabolite, des-ciclesonide. The subsequent reversible formation of fatty acid conjugates creates a stable intracellular reservoir of the active drug, leading to prolonged retention and sustained therapeutic activity. This mechanism provides a strong rationale for the effective control of airway inflammation with a convenient once-daily dosing regimen.

References

- 1. Pharmacokinetic and pharmacodynamic properties of inhaled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetic and pharmacodynamic profile of inhaled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound uptake and metabolism in human alveolar type II epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of this compound in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of esterases in the metabolism of this compound to desisobutyryl-ciclesonide in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uptake and metabolism of this compound and retention of desisobutyryl-ciclesonide for up to 24 hours in rabbit nasal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formation of fatty acid conjugates of this compound active metabolite in the rat lung after 4-week inhalation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Cytokine-activated bronchial epithelial cell pro-inflammatory functions are effectively downregulated in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The FDA-Approved Anti-Asthma Medicine this compound Inhibits Lung Cancer Stem Cells through Hedgehog Signaling-Mediated SOX2 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antiviral Properties of Ciclesonide In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral properties of the inhaled corticosteroid, ciclesonide. It is designed to be a comprehensive resource for researchers and professionals in the field of drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action. This compound has demonstrated notable antiviral activity, particularly against various coronaviruses, by targeting the viral replication machinery.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified across multiple studies and cell lines. The following tables summarize the key findings, providing a comparative look at its potency against different coronaviruses.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | Parameter | Value (μM) | Reference |

| VeroE6/TMPRSS2 | EC90 | 5.1 | [1] |

| Calu-3 | EC90 | 6.0 | [1] |

| Differentiated Human Bronchial Tracheal Epithelial (HBTE) | EC90 | 0.55 | [1][2] |

| Vero | IC50 | 4.2 | [3] |

Table 2: Antiviral Activity of this compound against Other Coronaviruses

| Virus | Cell Line | Parameter | Value (μM) | Reference |

| MERS-CoV | Vero | - | >95% cell survival at 10 μM | |

| MHV-2 | DBT | - | Replication suppressed | |

| HCoV-229E | HeLa229 | - | Replication suppressed | |

| SARS-CoV | Vero | - | Replication suppressed |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's antiviral properties.

Cell Lines and Virus Culture

-

Cell Lines:

-

VeroE6/TMPRSS2: African green monkey kidney epithelial cells engineered to express human TMPRSS2, enhancing susceptibility to SARS-CoV-2. Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Calu-3: Human lung adenocarcinoma epithelial cells. Cultured in DMEM with 10% FBS and antibiotics.

-

Human Bronchial Tracheal Epithelial (HBTE) cells: Primary human cells cultured in an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium resembling the human airway.

-

-

Virus Strains:

-

SARS-CoV-2 (e.g., WK-521 isolate)

-

MERS-CoV

-

Murine Hepatitis Virus (MHV-2)

-

Human Coronavirus 229E (HCoV-229E)

-

SARS-CoV

-

Antiviral Assays

-

Cytopathic Effect (CPE) Inhibition Assay:

-

Seed VeroE6/TMPRSS2 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cells and add the this compound dilutions.

-

Infect the cells with the virus at a specified multiplicity of infection (MOI), for example, 0.05.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability by staining with a solution such as crystal violet. The stain is then eluted, and the optical density is measured to quantify the number of surviving cells.

-

-

Plaque Reduction Assay:

-

Grow a confluent monolayer of VeroE6/TMPRSS2 cells in 6-well plates.

-

Prepare serial dilutions of the virus and incubate with the cells for 1 hour to allow for viral adsorption.

-

Remove the viral inoculum and overlay the cells with a medium containing 1.2% Avicel and varying concentrations of this compound.

-

Incubate the plates for 3 days at 37°C.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.

-

-

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination:

-

Infect cells (e.g., Calu-3 or differentiated HBTE) with the virus in the presence of different concentrations of this compound.

-

At various time points post-infection (e.g., 24, 48, 72 hours), extract total RNA from the cells or culture supernatant using a commercial RNA extraction kit.

-

Perform one-step qRT-PCR using primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).

-

Quantify the viral RNA levels by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.

-

Generation of this compound-Resistant Mutants

-

Perform serial passaging of the virus in the presence of a suboptimal concentration of this compound in a susceptible cell line (e.g., VeroE6/TMPRSS2).[2]

-

Start with a low concentration of this compound and gradually increase the concentration with each passage as the virus adapts.

-

After a sufficient number of passages (e.g., 8-11), isolate individual viral clones through plaque purification.[2]

-

Amplify the clonal populations and sequence the relevant viral genes (e.g., those encoding non-structural proteins) to identify mutations associated with resistance.[2]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanisms of this compound's antiviral action.

Caption: A generalized workflow for in vitro antiviral assays of this compound.

Caption: Proposed mechanism of action of this compound on the coronavirus replication cycle.

Caption: this compound's inhibitory effects on host cell signaling pathways.

References

Methodological & Application

Ciclesonide: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ciclesonide in in vitro cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for preparation and application, and summarizes key quantitative data from various studies.

This compound is a synthetic corticosteroid that functions as a prodrug.[1][2] In the body, particularly in the lungs, it is converted by esterases into its active metabolite, des-ciclesonide (des-CIC).[1][2] This active form exhibits a high affinity for glucocorticoid receptors, leading to potent anti-inflammatory effects.[3][4] Recent research has also highlighted its promising antiviral activity, particularly against coronaviruses.[5][6]

Mechanism of Action

Upon conversion to des-CIC, the active metabolite binds to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of various genes.[1][4] This regulation leads to the increased production of anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[1] Furthermore, this compound has been shown to suppress the infiltration of inflammatory cells and the release of pro-inflammatory cytokines.[1] In the context of viral infections, this compound has been found to inhibit the replication of SARS-CoV-2 by targeting the viral replication-transcription complex.[5][6]

Signaling Pathways

The primary signaling pathway influenced by this compound is the glucocorticoid receptor signaling pathway, leading to anti-inflammatory effects. Additionally, its antiviral activity involves interference with the viral replication machinery.

Quantitative Data

The following tables summarize the effective concentrations of this compound and its active metabolite in various in vitro models.

Table 1: Anti-inflammatory Activity of this compound and des-Ciclesonide

| Compound | Cell Type | Assay | IC50 / EC50 | Reference |

| This compound | Human Bronchial Epithelial Cells (HBEC) | IL-4 + TNF-α induced ICAM-1 expression, GM-CSF and IL-8 release | Dose-dependent inhibition at 0.003-3 µM | [7] |

| des-Ciclesonide | Rat Spleen Cells | Concanavalin A-stimulated proliferation | ~1 nM | [8] |

| des-Ciclesonide | Murine and Human Lymphocytes | Various activation systems | Potent inhibition | [3] |

Table 2: Antiviral Activity of this compound

| Virus | Cell Type | Assay | IC50 / EC90 | Reference |

| SARS-CoV-2 | VeroE6/TMPRSS2 | Viral RNA replication | IC50: 4.5 ± 3.9 µM | [9] |

| SARS-CoV-2 | Calu-3 | Viral RNA replication | IC50: 13.4 ± 10.0 µM | [9] |